molecular formula C18H20N4O4 B5767366 2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide

2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide

Cat. No. B5767366
M. Wt: 356.4 g/mol
InChI Key: HFLJJMJCBVCEHH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACPA and is a potent and selective agonist of the cannabinoid receptor type 1 (CB1).

Mechanism of Action

ACPA binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of CB1 receptors by ACPA leads to the inhibition of adenylyl cyclase, which results in reduced levels of cyclic AMP (cAMP). This, in turn, leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ACPA has been found to have several biochemical and physiological effects. ACPA has been shown to reduce food intake and body weight in animal models of obesity. ACPA has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. ACPA has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

ACPA has several advantages for lab experiments. ACPA is a potent and selective agonist of the CB1 receptor, which makes it an ideal tool for studying the physiological and biochemical effects of CB1 activation. ACPA is also stable and can be easily synthesized, which makes it a cost-effective tool for lab experiments. However, ACPA has some limitations, such as its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

ACPA has several potential future directions. ACPA can be used to study the role of CB1 receptors in various diseases such as obesity, diabetes, and neurodegenerative diseases. ACPA can also be used to study the signaling pathways involved in CB1 activation. Additionally, ACPA can be modified to improve its solubility and potency, which can make it an even more effective tool for lab experiments.
Conclusion:
In conclusion, ACPA is a potent and selective agonist of the CB1 receptor that has several potential applications in various fields such as neurobiology, pharmacology, and drug discovery. ACPA has several advantages for lab experiments, such as its stability and ease of synthesis, but also has some limitations, such as its low solubility in water. ACPA has several potential future directions, including its use in studying the role of CB1 receptors in various diseases and the modification of ACPA to improve its solubility and potency.

Synthesis Methods

The synthesis of ACPA involves the reaction of 2-(2-ethoxyphenoxy) acetic acid with thionyl chloride to form 2-(2-ethoxyphenoxy) acetyl chloride. This intermediate is then reacted with N-phenylhydrazine to form 2-(2-ethoxyphenoxy)acetohydrazide. The final step involves the reaction of 2-(2-ethoxyphenoxy)acetohydrazide with isobutyl chloroformate and triethylamine to form ACPA.

Scientific Research Applications

ACPA has been extensively studied for its potential applications in various fields such as neurobiology, pharmacology, and drug discovery. ACPA has been found to be a potent and selective agonist of the CB1 receptor and has been used to study the physiological and biochemical effects of CB1 activation. ACPA has also been used to study the role of CB1 receptors in various diseases such as obesity, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-2-25-16-10-13(11-20-22-18(19)24)8-9-15(16)26-12-17(23)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,23)(H3,19,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJJMJCBVCEHH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{3-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.